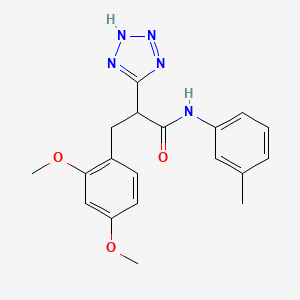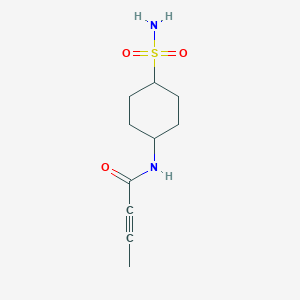
N-(4-Sulfamoylcyclohexyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-Sulfamoylcyclohexyl)but-2-ynamide is a compound with a unique structure. It features an alkyne (triple bond) directly attached to the nitrogen atom, which bears an electron-withdrawing sulfamoyl group. This distinctive arrangement imparts diverse reactivity to ynamides in synthetic chemistry .
Synthesis Analysis
The synthesis of this compound involves the introduction of the sulfamoyl group onto a cyclohexyl alkyne. Various methods can be employed, including transition metal-catalyzed reactions or acid-catalyzed transformations. Researchers have explored different strategies to achieve efficient and selective synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl ring, a but-2-ynamide moiety, and the sulfamoyl group. The triple bond in the ynamide portion provides opportunities for further functionalization and reactivity. The nitrogen atom, bearing the sulfamoyl substituent, influences the compound’s properties and behavior .
Chemical Reactions Analysis
Ynamides exhibit fascinating reactivity due to their unique structure. Notably, intermolecular hydrofunctionalization reactions are of critical importance. These reactions allow the rapid and atom-economical synthesis of multi-substituted enamides. The bond formation types include C–C, C–X, C–O, C–N, C–S, C–P, C–Si, and C–Ge bonds. Depending on the position of bond formation, reactions can be classified into four types: syn-α-adduct, syn-β-adduct, anti-α-adduct, and anti-β-adduct .
Eigenschaften
IUPAC Name |
N-(4-sulfamoylcyclohexyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-2-3-10(13)12-8-4-6-9(7-5-8)16(11,14)15/h8-9H,4-7H2,1H3,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQBCGMADJMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2944008.png)
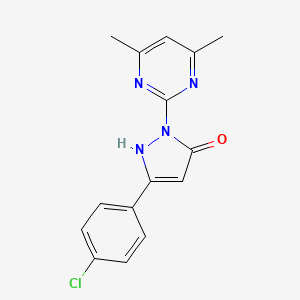
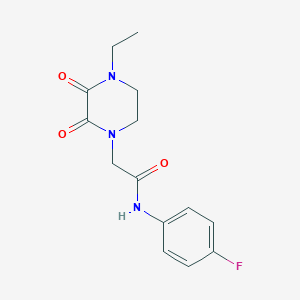
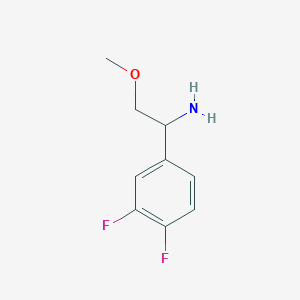

![N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide](/img/structure/B2944016.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2944017.png)
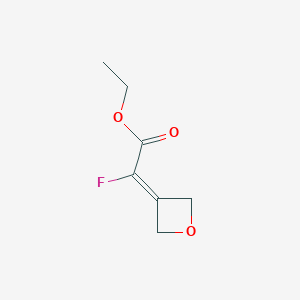
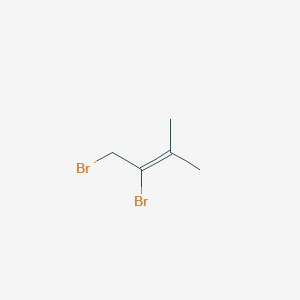

![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2944025.png)

![N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2944029.png)
